2,6-Dimethyl-4-[(methylamino)methyl]phenol
Description
2,6-Dimethyl-4-[(methylamino)methyl]phenol is a phenolic derivative characterized by a central aromatic ring substituted with methyl groups at the 2- and 6-positions and a methylaminomethyl group (-CH2NHCH3) at the 4-position. This structural configuration imparts unique physicochemical properties, including moderate lipophilicity (due to the methyl groups) and basicity (from the amine moiety). aureus) via SarA-mediated quorum sensing inhibition .
Properties
IUPAC Name |
2,6-dimethyl-4-(methylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-4-9(6-11-3)5-8(2)10(7)12/h4-5,11-12H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQBWWFJPZAKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Condensation Using Paraformaldehyde In-Situ Depolymerization
This method uses the in-situ depolymerization of paraformaldehyde to formaldehyde, reacting with phenol and dimethylamine aqueous solution to form the target aminomethylated phenol via Mannich condensation.
-
- Mix phenol and dimethylamine aqueous solution at 0–70°C.
- Add paraformaldehyde in batches over 0.5–1 hour.
- Maintain reaction temperature between 30–100°C for 1–4 hours.
- After reaction, perform oil-water separation and vacuum distillation to isolate the product.
-
- Avoids transportation and storage issues of aqueous formaldehyde.
- Reduces wastewater generation and energy consumption.
| Parameter | Range |
|---|---|
| Phenol & dimethylamine mixing temp | 0–70°C |
| Paraformaldehyde addition time | 0.5–1 hour |
| Reaction temperature | 30–100°C |
| Reaction time | 1–4 hours |
Aminomethylation Using N,N'-Tetramethylmethylenebisamine and Formaldehyde in Alcoholic Solvent
An alternative method involves reacting phenol with a mixture of N,N'-tetramethylmethylenebisamine and formaldehyde in an organic solvent (C1–C4 aliphatic alcohols) under controlled temperature and pressure.
-
- Prepare a mixture of bisamine and formaldehyde at molar ratio ~1.51–1.6 : 1.5–1.58.
- Load phenol into an autoclave with methanol or other alcohol solvent (10–20 wt%).
- Heat to 65–130°C and maintain for 30–90 minutes with stirring.
- Cool, open the autoclave, and fractionate the reaction mixture to isolate the product.
-
- Simplified process with shorter reaction times.
- Higher purity of product.
- Reduced formation of by-products.
- High yield maintained.
| Parameter | Range/Value |
|---|---|
| Molar ratio (bisamine:formaldehyde) | 1.51–1.6 : 1.5–1.58 |
| Solvent (alcohol) content | 10–20 wt% |
| Reaction temperature | 65–130°C |
| Reaction time | 30–90 minutes |
-
- 80–86% yield reported for similar aminomethylated phenols under optimized conditions.
| Feature | Paraformaldehyde In-Situ Depolymerization | Bisamine/Formaldehyde in Alcohol Solvent |
|---|---|---|
| Formaldehyde source | Paraformaldehyde depolymerized in situ | Formaldehyde mixed with bisamine |
| Solvent | Aqueous solution | Organic aliphatic alcohols (10–20 wt%) |
| Reaction temperature | 30–100°C | 65–130°C |
| Reaction time | 1–4 hours | 30–90 minutes |
| Product purity | High, with reduced wastewater | Higher purity, fewer by-products |
| Environmental impact | Reduced wastewater and energy consumption | Reduced by-products and simpler process |
| Process complexity | Moderate | Simplified |
| Yield | High (not explicitly stated) | 80–86% |
- The use of paraformaldehyde in situ avoids handling issues related to formaldehyde solutions, improving safety and environmental footprint.
- The bisamine/formaldehyde method in alcoholic solvents achieves higher purity and shorter reaction times, suitable for industrial scale-up.
- Both methods require careful control of molar ratios and temperature to minimize side reactions and by-product formation.
- Vacuum distillation is a common purification step to isolate the target compound with high purity.
- The choice of solvent and reaction conditions significantly influences the yield and purity.
The preparation of 2,6-Dimethyl-4-[(methylamino)methyl]phenol is effectively achieved through Mannich condensation reactions involving phenol derivatives, formaldehyde sources, and methylamine or bisamine reagents. Two principal methods stand out:
- Utilizing paraformaldehyde depolymerization in aqueous media for safer formaldehyde handling and reduced environmental impact.
- Employing bisamine and formaldehyde mixtures in organic alcohol solvents for faster reactions and higher product purity.
Both methods demonstrate high yields and are adaptable for industrial production, with the latter offering simplified processing and better control over impurities.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[(methylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amines and alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,6-Dimethyl-4-[(methylamino)methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-[(methylamino)methyl]phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the methylamino group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are compared based on substituent variations, biological activity, and physicochemical properties.
Substituted Phenols with Amino/Alkylamino Groups
Table 1: Structural and Functional Comparison
Physicochemical Properties and SAR Insights
Substituent Effects on Bioactivity: Methyl vs. Isopropyl (Position 2,6): Methyl groups (target compound) offer balanced steric hindrance and lipophilicity, favoring biofilm penetration. Isopropyl groups () may hinder target binding due to bulk . Methylamino vs. Dimethylamino (Position 4): The dimethylamino group () is more basic (pKa ~10 vs. ~9 for methylamino), which could affect protonation state and receptor interaction .
The 2,6-dimethyl substitution in the target compound may further enhance metabolic stability.
Synergy with Antibiotics: The methylaminomethyl phenol scaffold () enhances antibiotic efficacy by disrupting quorum sensing, a mechanism less likely in bulkier analogs (e.g., diisopropyl derivatives) .
Biological Activity
Overview
2,6-Dimethyl-4-[(methylamino)methyl]phenol, commonly referred to as a derivative of aminophenol, has garnered attention for its potential biological activities. This compound is structurally characterized by a dimethyl group and a methylamino group attached to a phenolic backbone, which may influence its interaction with biological systems.
- Chemical Formula : C10H15NO3
- Molecular Weight : 195.24 g/mol
- CAS Number : 730926-53-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methylamino group may enhance its lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
Antimicrobial Activity
Several studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Research has shown that this compound may also possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 12.5 |
| MCF7 | 15.0 |
The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell cycle progression.
Case Studies
-
Study on Antibacterial Efficacy
A study conducted at the Sacred Heart College evaluated the antibacterial efficacy of this compound using the well diffusion method. The compound showed promising results against Staphylococcus aureus, demonstrating an MIC value that indicates potential for therapeutic applications in treating bacterial infections . -
Anticancer Research
In research published in a peer-reviewed journal, the compound was assessed for its cytotoxic effects on various cancer cell lines. The results indicated that it could effectively inhibit cell growth at micromolar concentrations, suggesting its potential as a lead compound in anticancer drug development .
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for confirming the structure of 2,6-Dimethyl-4-[(methylamino)methyl]phenol?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify the aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and the methylamino moiety (δ 2.7–3.1 ppm). Compare with PubChem data (InChI:
1S/C14H14O/c1-10-4-3-5-11(2)14(10)12-6-8-13(15)9-7-12/h3-9,15H,1-2H3) . - Infrared (IR) Spectroscopy : Detect O–H stretching (~3200–3600 cm) and N–H bending (~1600 cm) bands.
- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 206.2 (CHNO) and fragmentation patterns.
Q. What safety protocols are critical when synthesizing or handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with phenolic or amine intermediates .
- Ventilation : Use fume hoods to mitigate inhalation risks, as aromatic amines can be toxic.
- Waste Disposal : Segregate phenolic and amine-containing waste for professional treatment to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound while minimizing side reactions?
- Methodological Answer :
- Catalyst Selection : Test palladium or copper catalysts for reductive amination steps. For example, Pd/C under hydrogen atmosphere may improve selectivity .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) to reduce byproduct formation.
- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and adjust reaction times accordingly.
Q. What experimental approaches resolve contradictions in reported solubility data across different solvents?
- Methodological Answer :
- Phase Solubility Studies : Measure solubility in methanol, DMSO, and water at 25°C, 40°C, and 60°C to assess temperature dependence.
- Computational Modeling : Employ density functional theory (DFT) to calculate solvation free energies and correlate with empirical data .
- Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., pH 7.0, inert atmosphere) to isolate variables like oxidation or hydration effects.
Q. How can the compound’s stability be systematically evaluated under physiological pH conditions for pharmacological applications?
- Methodological Answer :
- pH Stability Assays : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify half-life.
- Degradation Product Identification : Use LC-MS to characterize byproducts (e.g., oxidized quinone derivatives) and propose degradation pathways.
- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under storage conditions .
Q. What strategies validate the compound’s bioactivity in enzyme inhibition assays while addressing false positives?
- Methodological Answer :
- Counter-Screening : Test against unrelated enzymes (e.g., cytochrome P450) to rule out non-specific binding.
- Dose-Response Curves : Use IC values to confirm potency gradients. Include positive controls (e.g., known inhibitors) for assay validation.
- Computational Docking : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding interactions with target enzymes and guide mutagenesis studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of structurally similar phenolic amines?
- Methodological Answer :
- Comparative Toxicity Assays : Conduct parallel in vitro assays (e.g., MTT or Ames tests) on this compound and analogs to identify structure-activity relationships.
- Metabolite Profiling : Use hepatocyte models to compare metabolic pathways (e.g., N-methylation vs. glucuronidation) that may alter toxicity .
- Literature Meta-Analysis : Statistically evaluate published datasets for confounding variables (e.g., purity, solvent residues) using tools like RevMan or R.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
